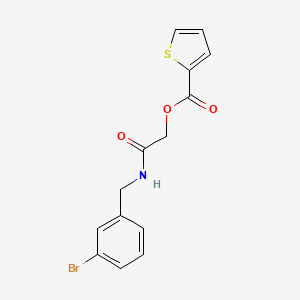

2-((3-Bromobenzyl)amino)-2-oxoethyl thiophene-2-carboxylate

Descripción

Propiedades

IUPAC Name |

[2-[(3-bromophenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO3S/c15-11-4-1-3-10(7-11)8-16-13(17)9-19-14(18)12-5-2-6-20-12/h1-7H,8-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHKNMMMVBAXHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CNC(=O)COC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromobenzyl)amino)-2-oxoethyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene-2-carboxylate ester, which can be synthesized via the esterification of thiophene-2-carboxylic acid with an appropriate alcohol under acidic conditions.

Next, the bromobenzylamine is prepared by brominating benzylamine using bromine in the presence of a suitable solvent like dichloromethane. The final step involves coupling the bromobenzylamine with the thiophene-2-carboxylate ester. This can be achieved through a nucleophilic substitution reaction, where the amino group of the bromobenzylamine attacks the carbonyl carbon of the ester, forming the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The bromine atom on the benzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 2-((3-Bromobenzyl)amino)-2-oxoethyl thiophene-2-carboxylate serves as a versatile building block for synthesizing complex molecules. Its unique functional groups allow for various chemical modifications, enabling the creation of derivatives with tailored properties.

The compound has shown promise in biological and medicinal research:

- Pharmacological Potential : Due to its structural features, it is being investigated as a potential pharmacophore for drug development, particularly in anti-inflammatory and anticancer research. The thiophene ring and bromobenzyl group may interact with biological targets such as enzymes or receptors, making it a candidate for therapeutic applications.

- Mechanism of Action : The compound may exert its effects by inhibiting specific enzymes through binding to their active sites. The bromobenzyl group enhances binding affinity via halogen bonding, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.

Industrial Applications

In industrial contexts, derivatives of this compound are explored for their potential use in developing organic semiconductors and light-emitting diodes (LEDs). The electronic properties conferred by the thiophene ring make these derivatives suitable for applications in electronic materials.

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of 2-((3-Bromobenzyl)amino)-2-oxoethyl thiophene-2-carboxylate exhibit significant anticancer activity against various human tumor cell lines. In vitro studies revealed that these compounds can inhibit cell proliferation, suggesting their potential as therapeutic agents in oncology.

Case Study 2: Organic Electronics

A study focused on the synthesis of novel organic semiconductors derived from this compound highlighted its effectiveness in improving charge transport properties in electronic devices. The incorporation of the thiophene moiety led to enhanced performance metrics in organic light-emitting diodes .

Mecanismo De Acción

The mechanism by which 2-((3-Bromobenzyl)amino)-2-oxoethyl thiophene-2-carboxylate exerts its effects depends on its interaction with specific molecular targets. For instance, if used as a drug, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromobenzyl group can enhance binding affinity through halogen bonding, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The compound’s structural analogs can be grouped based on variations in the aromatic core, substituents, or ester/amide linkages (Table 1).

Table 1: Structural Comparison of Analogs

Key Observations :

- Substituent Impact : The 3-bromo group in the target compound increases molecular weight and lipophilicity compared to analogs with methoxy or unsubstituted benzyl groups. Bromine’s electronegativity may enhance halogen bonding in biological systems.

Table 2: Hypothetical Activity Comparison

Actividad Biológica

The compound 2-((3-Bromobenzyl)amino)-2-oxoethyl thiophene-2-carboxylate is a notable member of the thiophene derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. This compound features a thiophene ring, a bromobenzyl amine group, and a carboxylate moiety, which contribute to its potential therapeutic applications.

Antimicrobial Properties

Research has indicated that thiophene derivatives, including 2-((3-Bromobenzyl)amino)-2-oxoethyl thiophene-2-carboxylate, exhibit antimicrobial activity . A study highlighted the efficacy of related compounds against various bacterial strains, suggesting that modifications in the structure can enhance their antibacterial properties. The mechanism often involves interference with bacterial biofilm formation and pili assembly, which are crucial for bacterial virulence .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, with some derivatives displaying potency comparable to established chemotherapeutic agents like doxorubicin. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the phenyl ring significantly influence cytotoxic activity against different cancer cell lines .

The biological activity of 2-((3-Bromobenzyl)amino)-2-oxoethyl thiophene-2-carboxylate is largely attributed to its ability to interact with various molecular targets. The bromobenzyl group may facilitate binding to specific enzymes or receptors, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. Such interactions can modulate the activity of target proteins, leading to diverse biological effects .

Table 1: Summary of Biological Activities

| Activity Type | Assessed Compounds | Key Findings |

|---|---|---|

| Antimicrobial | Thiophene derivatives | Effective against E. coli biofilm formation |

| Anticancer | Various analogs | Comparable potency to doxorubicin in cell lines |

| Mechanism | Molecular docking studies | Interaction with Bcl-2 protein via hydrophobic contacts |

Case Study: Antimicrobial Evaluation

A high-throughput screening campaign involving 17,500 small molecules identified several thiophene derivatives as effective inhibitors of pili-dependent biofilm formation in uropathogenic E. coli. Notably, compounds derived from 2-amino-3-acyl-tetrahydrobenzothiophenes demonstrated low micromolar inhibitory activity without affecting bacterial growth, marking a promising avenue for developing new antibacterial agents .

Case Study: Anticancer Activity Assessment

In another study focusing on SAR analysis, compounds structurally related to 2-((3-Bromobenzyl)amino)-2-oxoethyl thiophene-2-carboxylate were synthesized and tested against various cancer cell lines. The results indicated that certain substitutions enhanced cytotoxicity significantly, suggesting that further structural optimization could lead to more potent anticancer agents .

Q & A

Q. What are the key synthetic steps for preparing 2-((3-Bromobenzyl)amino)-2-oxoethyl thiophene-2-carboxylate?

The synthesis typically involves:

- Condensation : Reacting thiophene-2-carboxylic acid derivatives (e.g., ethyl thiophene-2-carboxylate) with chloroacetyl chloride to introduce the reactive oxoethyl group.

- Amination : Substituting the chloro group with 3-bromobenzylamine under nucleophilic conditions (e.g., in DMF with a base like triethylamine).

- Purification : Using reverse-phase HPLC with methanol-water gradients to isolate the product, monitored by TLC for reaction completion . Characterization includes ¹H/¹³C NMR to confirm substituent positions and IR spectroscopy to validate carbonyl (C=O) and amide (N-H) bonds .

Q. How is the purity and structural integrity of this compound validated in academic settings?

- Chromatography : TLC (silica gel, ethyl acetate/hexane) ensures reaction progress, while HPLC (C18 column, methanol-water) confirms purity (>95%).

- Spectroscopy :

- NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons from 3-bromobenzyl), δ 4.3–4.6 ppm (oxoethyl CH₂), and δ 3.8–4.0 ppm (ester OCH₂CH₃) .

- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ at m/z 423.0 for C₁₅H₁₄BrN₂O₃S) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during characterization?

Contradictions in NMR or IR data may arise from rotamers (due to restricted rotation in the amide bond) or solvent effects . Strategies include:

- Variable Temperature NMR : Heating the sample to 50–60°C reduces rotational barriers, simplifying split peaks .

- Deuterated Solvent Comparison : Testing in DMSO-d₆ vs. CDCl₃ can differentiate hydrogen-bonding interactions affecting chemical shifts .

- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons to confirm connectivity in complex regions (e.g., overlapping thiophene and benzyl signals) .

Q. What strategies optimize yield in the amination step of this synthesis?

The substitution of chloro with 3-bromobenzylamine is sensitive to:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine.

- Base Selection : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) improves deprotonation efficiency.

- Temperature Control : Maintaining 0–5°C minimizes side reactions (e.g., ester hydrolysis), while gradual warming to room temperature ensures completion . Yield improvements (from ~50% to >75%) are achievable via dropwise addition of the amine to avoid local excess and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How does the bromine substituent influence the compound’s reactivity in downstream applications?

The 3-bromobenzyl group:

- Enhances Electrophilicity : Facilitates Suzuki-Miyaura cross-coupling for functionalization (e.g., introducing biaryl motifs).

- Affects Solubility : The hydrophobic bromine may reduce aqueous solubility, necessitating DMSO or THF for in vitro assays.

- Directs Further Modifications : Bromine can be replaced via nucleophilic aromatic substitution (e.g., with amines or thiols) to generate analogs for structure-activity relationship (SAR) studies .

Methodological Considerations

Q. What analytical methods are critical for assessing stability under storage conditions?

- Accelerated Degradation Studies : Incubate the compound at 40°C/75% RH for 4 weeks, then analyze by HPLC for decomposition products (e.g., hydrolysis of the ester or amide bonds).

- Light Sensitivity : UV-Vis spectroscopy (λ 250–400 nm) monitors photodegradation; amber vials are recommended for long-term storage .

Q. How can researchers design analogs to probe biological activity while retaining the thiophene core?

- Bioisosteric Replacement : Swap the 3-bromobenzyl group with 3-chlorobenzyl or 3-iodobenzyl to assess halogen effects on target binding.

- Ester-to-Acid Conversion : Hydrolyze the ethyl ester to a carboxylic acid for improved solubility or to enable conjugation (e.g., with PEG linkers).

- Heterocycle Variation : Replace thiophene with furan or pyrrole to evaluate electronic effects on activity .

Data Contradiction Analysis

Q. How should conflicting biological activity data from similar thiophene derivatives be interpreted?

Discrepancies in IC₅₀ values (e.g., between antibacterial and anticancer assays) may arise from:

- Assay Conditions : Variations in cell lines, serum content, or incubation time.

- Membrane Permeability : LogP differences (e.g., bromine vs. chlorine substituents) alter cellular uptake.

- Metabolic Stability : Hepatic microsome assays can identify rapid degradation pathways (e.g., esterase cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.